![molecular formula C24H26N2O2 B14517593 9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one CAS No. 62770-28-9](/img/structure/B14517593.png)
9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one is a synthetic organic compound known for its unique photophysical properties. It is a derivative of benzo[a]phenoxazin-5-one, with a dibutylamino group attached at the 9-position. This compound exhibits strong fluorescence, making it valuable in various scientific and industrial applications, particularly in the field of photonics and fluorescence microscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 9-chloro-5H-benzo[a]phenoxazin-5-one with dibutylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper, along with suitable ligands.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
Mecanismo De Acción
The mechanism of action of 9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one primarily involves its interaction with light. The compound absorbs light at specific wavelengths and re-emits it as fluorescence. This property is exploited in various imaging and diagnostic applications. The molecular targets and pathways involved include interactions with cellular membranes and other biomolecules, which enhance its fluorescence properties .
Comparación Con Compuestos Similares
Similar Compounds
Nile Red: A well-known fluorescent dye with a diethylamino group at the 9-position.
9-(Diethylamino)-5H-benzo[a]phenoxazin-5-one: Similar structure but with a diethylamino group instead of a dibutylamino group.
Uniqueness
9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one is unique due to its dibutylamino group, which imparts distinct photophysical properties compared to its analogs. This makes it particularly useful in applications requiring specific fluorescence characteristics .
Propiedades
Número CAS |
62770-28-9 |
|---|---|
Fórmula molecular |
C24H26N2O2 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
9-(dibutylamino)benzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C24H26N2O2/c1-3-5-13-26(14-6-4-2)17-11-12-20-22(15-17)28-23-16-21(27)18-9-7-8-10-19(18)24(23)25-20/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Clave InChI |
QFYIXVWACJAFEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



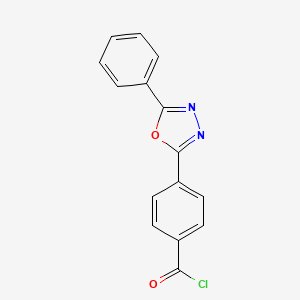


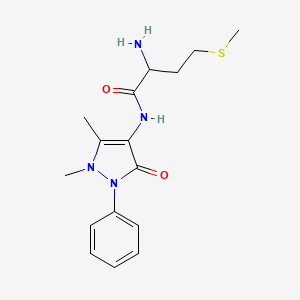
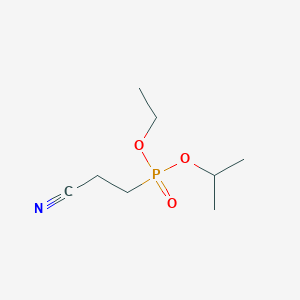
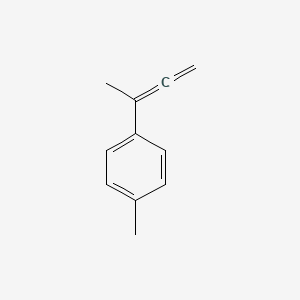
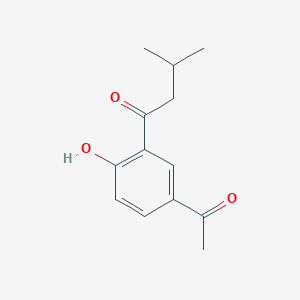


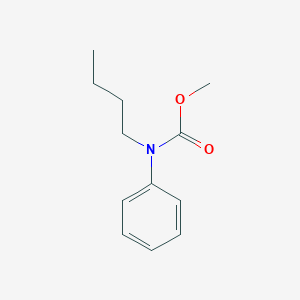
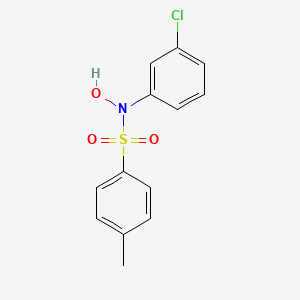
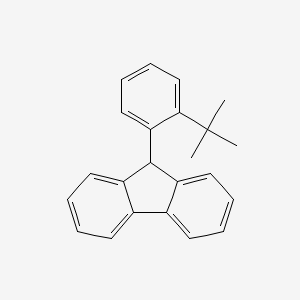
![1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517587.png)
